molecular formula C12H15Cl2N5O B11299833 N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11299833
M. Wt: 316.18 g/mol
InChI Key: SPRLKEUBEQKKLY-UHFFFAOYSA-N
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Description

N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine: is a chemical compound that belongs to the class of tetrazole derivatives It is characterized by the presence of a tetrazole ring, a dichloromethoxybenzyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Introduction of the Dichloromethoxybenzyl Group: The dichloromethoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3,5-dichloro-2-methoxybenzyl chloride and the tetrazole intermediate.

    Addition of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide and a suitable base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the dichloro groups, potentially converting them to corresponding chloro or hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of chloro or hydrogenated derivatives.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.

Biology and Medicine:

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for potential therapeutic effects such as antimicrobial, anti-inflammatory, or anticancer properties.

    Biochemical Research: It can be used as a tool compound to study biochemical pathways and molecular interactions.

Industry:

    Agriculture: The compound can be explored for use as a pesticide or herbicide due to its potential biological activity.

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of an enzyme and preventing its normal function.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter signal transduction pathways.

    Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are critical for cellular functions.

Comparison with Similar Compounds

  • N-(3,5-dichloro-2-methoxybenzyl)-N-(2-pyridinylmethyl)amine
  • N-(3,5-dichloro-2-methoxybenzyl)-2-methoxyethanamine
  • N-(3,5-dichloro-2-methoxybenzyl)-N-(3-pyridinylmethyl)amine

Comparison:

  • Structural Differences: While these compounds share the dichloromethoxybenzyl group, they differ in the other substituents attached to the nitrogen atom. This can lead to variations in their chemical and biological properties.
  • Unique Properties: N-(3,5-dichloro-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring and the propyl group, which can influence its reactivity and potential applications.

Properties

Molecular Formula

C12H15Cl2N5O

Molecular Weight

316.18 g/mol

IUPAC Name

N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C12H15Cl2N5O/c1-3-4-19-17-12(16-18-19)15-7-8-5-9(13)6-10(14)11(8)20-2/h5-6H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

SPRLKEUBEQKKLY-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=C(C(=CC(=C2)Cl)Cl)OC

Origin of Product

United States

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